Product packaging for 3,4-Dimethylisothiazole(Cat. No.:CAS No. 27330-46-7)

3,4-Dimethylisothiazole

Cat. No.: B3350389
CAS No.: 27330-46-7
M. Wt: 113.18 g/mol
InChI Key: OLICQMSZRKFIIN-UHFFFAOYSA-N
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Description

Product Introduction 3,4-Dimethylisothiazole is a high-purity organic compound provided as a qualified reference standard for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, pharmaceutical, or cosmetic ingredient. Potential Research Applications Isothiazole derivatives are a significant area of investigation in medicinal and agrochemical research. They are frequently explored as bioisosteres for pyridine and other heterocycles in the design of novel pharmacologically active molecules . Specific derivatives have shown promise in areas such as: • Antifungal Agents : Some isothiazole derivatives have been developed to exhibit systemic acquired resistance in plants and demonstrate high fungicidal activity against oomycetes, potentially targeting proteins like oxysterol-binding protein (ORP1) . • Anticancer Research : Novel isothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including leukemia and colon cancer . Handling and Safety This product is strictly for research use only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets (SDS) must be consulted prior to handling. Proper personal protective equipment (PPE) should be worn, and all handling must be conducted in accordance with established laboratory safety protocols. Note on Specifications The precise chemical data and specific biological activity for this compound were not confirmed in the current search. Please verify all specifications with certified chemical databases or analytical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B3350389 3,4-Dimethylisothiazole CAS No. 27330-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-3-7-6-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLICQMSZRKFIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341677
Record name 3,4-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27330-46-7
Record name 3,4-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,4 Dimethylisothiazole and Its Precursors

Strategic Approaches to the Isothiazole (B42339) Ring System Construction

The assembly of the isothiazole ring can be achieved through various strategic disconnections of the target molecule, leading to a range of synthetic approaches. These strategies primarily involve the formation of the key nitrogen-sulfur bond and the carbon-carbon bonds of the heterocyclic ring.

Cyclization Reactions Involving Sulfur and Nitrogen Synthons

A fundamental approach to isothiazole synthesis involves the cyclization of a linear precursor that already contains the requisite carbon, nitrogen, and sulfur atoms in the correct sequence. These methods are advantageous as they can offer a high degree of control over the final substitution pattern. One common strategy involves the oxidative cyclization of γ-imino thiols or their equivalents. In this approach, a suitable four-carbon backbone with a nitrogen and a sulfur atom at the 1- and 2-positions, respectively, undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic isothiazole ring.

Another important cyclization strategy utilizes α,β-unsaturated ketones or aldehydes as starting materials. These are reacted with a source of sulfur and ammonia to construct the isothiazole ring. For instance, the reaction of an appropriately substituted α,β-unsaturated carbonyl compound with elemental sulfur and ammonia or an ammonia equivalent can lead to the formation of the desired isothiazole derivative. The regioselectivity of this reaction is often dependent on the nature of the substituents on the starting unsaturated system.

A key method involves the reaction of enamines with a sulfur source and an oxidizing agent. The enamine provides the C-C-N fragment, while the sulfur source, often elemental sulfur or a sulfur halide, provides the sulfur atom. The subsequent cyclization and oxidation steps lead to the formation of the isothiazole ring.

Starting Material TypeReagentsKey TransformationRef.
γ-Imino thiolsOxidizing agent (e.g., I₂, H₂O₂)Oxidative S-N bond formation
α,β-Unsaturated ketonesSulfur, Ammonia sourceCondensation and cyclization
EnaminesSulfur source, Oxidizing agentCyclization and aromatization

(3+2)-Heterocyclization and Related Annulation Methods

(3+2)-Heterocyclization, also known as 1,3-dipolar cycloaddition, represents a powerful and convergent approach to the synthesis of five-membered heterocycles, including isothiazoles. In this strategy, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the heterocyclic ring in a single step. For the synthesis of isothiazoles, this typically involves the reaction of a nitrile sulfide with an alkyne. The nitrile sulfide acts as the N-S synthon, while the alkyne provides the C3-C4-C5 fragment of the isothiazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile sulfide and the alkyne.

Annulation methods, which involve the formation of a new ring onto an existing molecular scaffold, are also employed for the synthesis of isothiazoles. These methods can be particularly useful for constructing fused isothiazole systems. A common (3+2) annulation approach involves the reaction of a compound containing a C-C-N fragment with a synthon that provides the S-C unit.

Dipole/Synthon 1Dipolarophile/Synthon 2Reaction TypeResulting Isothiazole
Nitrile Sulfide (R-C≡N⁺-S⁻)Alkyne (R'-C≡C-R'')1,3-Dipolar Cycloaddition3,4,5-Trisubstituted Isothiazole
EnamineSulfur dihalide (SCl₂)(3+2) AnnulationSubstituted Isothiazole

Ring-Closure Methods Utilizing Pre-functionalized Carbon Scaffolds

This strategy involves the use of a carbon backbone that is already functionalized with groups that can be readily converted into the nitrogen and sulfur atoms of the isothiazole ring. A classic example is the Hantzsch thiazole (B1198619) synthesis, which, while primarily used for thiazoles, can be adapted for isothiazoles under certain conditions. More specific to isothiazoles is the use of β-thioxo amides or β-enaminothiones as precursors. These compounds contain the S-C-C-C-N skeleton and can undergo intramolecular cyclization, often through oxidation or dehydration, to form the isothiazole ring.

For instance, the oxidative cyclization of β-enaminothiones using reagents like iodine or hydrogen peroxide is a well-established method for the synthesis of various isothiazole derivatives. The substitution pattern of the resulting isothiazole is directly determined by the substituents on the starting β-enaminothione.

Targeted Synthesis of 3,4-Dimethylisothiazole: Specific Protocols

The general strategies outlined above can be tailored for the specific synthesis of this compound. This requires the careful selection of starting materials that will introduce methyl groups at the C3 and C4 positions of the isothiazole ring.

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like this compound. A potential MCR for the synthesis of this compound could involve the reaction of butan-2-one, a source of sulfur, an ammonia source, and an oxidizing agent.

A three-component reaction of enaminoesters, sulfur, and a suitable third component has been reported for the synthesis of isothiazoles. researchgate.net By selecting an enaminoester derived from butan-2-one, it is conceivable to direct the synthesis towards this compound.

Component 1Component 2Component 3Catalyst/ConditionsProduct
Ethyl 3-aminobut-2-enoateElemental SulfurBromodifluoroacetamideBase, SolventEthyl this compound-5-carboxylate

Modification of Pre-formed Heterocycles

Another powerful strategy for the synthesis of this compound involves the chemical transformation of other pre-formed heterocyclic rings. This approach, known as ring transformation, can be an effective way to access isothiazoles from more readily available heterocycles like isoxazoles or thiazoles.

For example, the reaction of a suitably substituted isoxazole with a sulfur transfer reagent can lead to the corresponding isothiazole. Specifically, a 3,4-dimethylisoxazole could potentially be converted to this compound through a reaction that involves ring opening followed by recyclization with a sulfur source. While less common, the transformation of a thiazole ring into an isothiazole ring can also be achieved under specific conditions, often involving cleavage of the C-S and C-N bonds and subsequent re-formation of the N-S bond.

Starting HeterocycleReagentsKey TransformationProduct
3,4-DimethylisoxazolePhosphorus PentasulfideRing opening and recyclization with sulfurThis compound
Substituted ThiazoleOxidizing/Rearranging agentsRing cleavage and N-S bond formationThis compound

Catalytic and Green Chemistry Innovations in this compound Synthesis

Green chemistry principles are pivotal in the contemporary synthesis of heterocyclic compounds. researchgate.netmdpi.com These principles encourage the development of environmentally benign methodologies that maximize atom economy, minimize waste, and utilize catalytic rather than stoichiometric reagents. researchgate.netnih.gov For isothiazole synthesis, this translates into exploring novel catalytic cycles and alternative energy sources to drive reactions under milder conditions. mdpi.comthieme-connect.com

Metal-catalyzed reactions have become powerful tools for the construction of heterocyclic rings. While traditional methods often rely on condensation reactions, modern approaches utilize transition metals to facilitate bond formation with high precision and efficiency.

One notable advancement in isothiazole synthesis is the use of rhodium catalysis. For instance, Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a variety of isothiazoles. organic-chemistry.org This method proceeds through an α-thiavinyl Rh-carbenoid intermediate, offering a pathway to substituted isothiazoles that could be adapted for the synthesis of this compound by selecting appropriately substituted precursors. organic-chemistry.org

Table 1: Overview of Potential Metal-Catalyzed Approaches for Isothiazole Synthesis

Catalytic System Reaction Type Potential Precursors for this compound Key Advantages
Rhodium (Rh) Transannulation A substituted 1,2,3-thiadiazole and acetonitrile (B52724) High functional group tolerance, direct ring formation.
Palladium (Pd) Cross-Coupling Halogenated isothiazole precursor and methylating agent Versatility in precursor choice, well-established reactivity.

The use of light and electricity as reagents represents a significant advancement in green and sustainable chemistry. cardiff.ac.uk These methods can often be performed at ambient temperature and pressure, reducing the energy consumption associated with traditional heating. mdpi.com

Photochemical Synthesis: Photochemistry offers unique pathways for the formation and transformation of heterocyclic compounds. A particularly relevant innovation is the photochemical permutation of isothiazole isomers. researchgate.net Research has demonstrated that irradiation with light (e.g., λ = 310 nm) can selectively convert one isothiazole isomer into another. researchgate.net This suggests a novel synthetic strategy where a more readily accessible isomer of dimethylisothiazole could be synthesized via a conventional route and then converted to the desired this compound photochemically. This approach provides access to complex or difficult-to-prepare derivatives from more available starting materials. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide an alternative, environmentally benign approach by using electrical current to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. The application of electrochemistry in organic synthesis is a growing field, with potential for constructing N-S bonds in heterocyclic systems. cardiff.ac.uk An electrochemical oxidative cyclization could be envisioned for the synthesis of the this compound ring from a suitable acyclic precursor. This approach aligns with green chemistry principles by minimizing the use of hazardous reagents and reducing waste streams. cardiff.ac.uk

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

Regioselectivity: This refers to the ability of a reaction to favor the formation of one constitutional isomer over others. In the synthesis of this compound, high regioselectivity is crucial to avoid the formation of other isomers, such as 3,5- or 4,5-dimethylisothiazole, which would require costly and wasteful purification steps. researchgate.netx-mol.com

Atom Economy (AE): A fundamental concept in green chemistry, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. scranton.edu An ideal reaction has an AE of 100%, meaning all reactant atoms are found in the desired product. primescholars.comrsc.org

The following table provides a comparative analysis of a representative classical synthesis versus a hypothetical modern catalytic approach for producing this compound, highlighting the advantages of innovative methodologies.

Table 2: Comparative Analysis of Synthetic Methodologies for this compound

Metric Classical Synthesis (e.g., Multi-step Condensation) Modern Catalytic Synthesis (e.g., Rh-catalyzed Annulation)
Synthetic Efficiency (Yield) Moderate (e.g., 50-70%) High to Excellent (e.g., >85%)
Regioselectivity Often moderate, may produce isomeric mixtures requiring purification. Potentially very high, determined by the catalyst and precursor design.
Atom Economy (AE) Lower, due to the use of stoichiometric reagents and the formation of byproducts (e.g., water, salts). Higher, as catalysts are used in small amounts and fewer byproducts are formed in ideal cycloadditions.
Reaction Conditions Often requires elevated temperatures and/or harsh reagents (strong acids/bases). Typically milder conditions (lower temperatures, neutral pH).

| Environmental Impact | Higher, due to greater solvent use, energy consumption, and waste generation. | Lower, aligning with green chemistry principles of waste minimization and catalytic processes. |

Innovations in catalytic and photochemical/electrochemical synthesis offer significant advantages over traditional methods. They not only improve reaction yields but also provide superior control over regioselectivity and dramatically enhance atom economy, paving the way for more sustainable and efficient production of this compound and related heterocyclic compounds. thieme-connect.com

Chemical Reactivity and Reaction Mechanisms of 3,4 Dimethylisothiazole

Electrophilic Aromatic Substitution Reactions of the Isothiazole (B42339) Coreorganic-chemistry.orgresearchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com

The regioselectivity of electrophilic aromatic substitution on the isothiazole ring is dictated by the electronic effects of the constituent heteroatoms and any existing substituents. The nitrogen atom, being highly electronegative, deactivates the ring towards electrophilic attack, similar to the effect seen in pyridine. wikipedia.orgactachemscand.org In the case of 3,4-dimethylisothiazole, the molecule has two methyl substituents. Alkyl groups, such as methyl, are known to be activating groups and ortho-, para-directors in electrophilic aromatic substitution. libretexts.org

Considering the structure of this compound, the C3 and C4 positions are already substituted. The only available position for substitution on the isothiazole ring is C5. The activating nature of the two methyl groups directs the electrophilic attack to the available ring position. Therefore, electrophilic aromatic substitution on this compound is expected to occur selectively at the C5 position. Computational methods, which analyze the electron density and stability of the cationic intermediates, can be used to predict and rationalize the regiochemical outcomes of such reactions. chemrxiv.org

Specific studies on the nitration, halogenation, and sulfonation of this compound follow the general principles of electrophilic aromatic substitution on heterocyclic systems. These reactions are crucial for the synthesis of functionalized isothiazoles that can serve as intermediates for more complex molecules. researchgate.net

Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid." wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.netmasterorganicchemistry.com For this compound, this reaction would yield 3,4-dimethyl-5-nitroisothiazole.

Halogenation : The introduction of a halogen (Cl, Br, I) onto the isothiazole ring is another key transformation. Aromatic halogenation typically requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and increase its electrophilicity. wikipedia.orgmasterorganicchemistry.com Direct halogenation with reagents like N-halosuccinimides (NCS, NBS) is also a common method for halogenating heteroaromatic compounds. udayton.edu This process would result in the formation of 5-halo-3,4-dimethylisothiazole.

Sulfonation : This reaction involves the introduction of a sulfonic acid group (-SO₃H). It is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). masterorganicchemistry.com The electrophile in this reaction is SO₃ or protonated SO₃. The sulfonation of this compound would produce this compound-5-sulfonic acid.

Table 1: Electrophilic Aromatic Substitution Reactions of this compound
ReactionTypical ReagentsElectrophileProduct
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)3,4-Dimethyl-5-nitroisothiazole
BrominationBr₂ / FeBr₃Br⁺ (Bromonium ion character)5-Bromo-3,4-dimethylisothiazole
ChlorinationCl₂ / AlCl₃Cl⁺ (Chloronium ion character)5-Chloro-3,4-dimethylisothiazole
SulfonationSO₃ / H₂SO₄SO₃ or HSO₃⁺This compound-5-sulfonic acid

Nucleophilic Attack and Ring-Opening Reactionswikipedia.org

While the aromatic isothiazole ring is generally more susceptible to electrophilic attack, it can undergo nucleophilic attack under certain conditions, particularly if the ring is activated by electron-withdrawing groups or quaternized at the nitrogen atom. thieme-connect.de

Nucleophilic attack on the isothiazole ring can occur at several positions. The formation of isothiazolium salts by N-alkylation significantly increases the ring's susceptibility to nucleophilic attack. thieme-connect.de These salts are particularly sensitive to attack by nucleophiles like amines and hydrazines. Such reactions rarely lead to simple substitution; instead, they often result in the opening of the isothiazole ring. thieme-connect.de The attack can occur at the ring's sulfur atom, leading to cleavage of the weak N-S bond, a characteristic reaction pathway for isothiazolium salts. researchgate.net This reactivity highlights the role of both the sulfur and nitrogen atoms in the stability and reaction pathways of the isothiazole nucleus.

The stability of the this compound ring is a critical factor in its handling, storage, and reaction conditions. Generally, the isothiazole ring is a stable aromatic structure. thieme-connect.de However, its stability can be compromised by environmental factors such as pH, temperature, and the presence of strong nucleophiles or bases. Studies on related isothiazolinone compounds, which contain a similar core structure, show that stability is pH-dependent, with increased rates of degradation under basic conditions. nih.gov The presence of water can also be more significant than oxygen in causing compound degradation over long-term storage. researchgate.netnih.gov For this compound, extreme pH conditions or high temperatures, especially in the presence of strong nucleophiles, could potentially lead to ring-opening or decomposition.

Table 2: Factors Affecting the Stability of the Isothiazole Ring
ConditionEffect on StabilityPotential Outcome
Strongly Basic (High pH)Decreased stabilityHydrolysis, Ring-opening
Strongly Acidic (Low pH)Generally stable, but protonation at nitrogen can alter reactivityFormation of isothiazolium species
High TemperatureDecreased stability, accelerates degradationDecomposition
Strong NucleophilesCan induce ring-opening, especially in N-alkylated derivativesFormation of acyclic products

Metal-Catalyzed Transformations and Cross-Coupling Reactions of Functionalized 3,4-Dimethylisothiazoles

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are a powerful tool for the functionalization of heterocyclic compounds, including isothiazoles. thieme-connect.commdpi.com

To participate in cross-coupling reactions, the this compound ring must first be functionalized with a suitable group, typically a halogen (e.g., bromo or iodo) or a triflate. A halogen atom can be introduced at the C5 position via the electrophilic halogenation reactions described in section 3.1.2, yielding, for example, 5-bromo-3,4-dimethylisothiazole. This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. researchgate.net

Common cross-coupling reactions applicable to functionalized 3,4-dimethylisothiazoles include:

Suzuki Coupling : Reaction of a halo-isothiazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond.

These transformations provide efficient routes to a wide array of substituted this compound derivatives that would be difficult to synthesize through other methods, allowing for the construction of complex molecules with potential applications in materials science and medicinal chemistry. mdpi.comdntb.gov.ua

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions on 5-Bromo-3,4-dimethylisothiazole
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAryl-B(OH)₂Pd(PPh₃)₄, Base5-Aryl-3,4-dimethylisothiazole
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Base3,4-Dimethyl-5-styrylisothiazole
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base3,4-Dimethyl-5-(phenylethynyl)isothiazole
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, Ligand, Base3,4-Dimethyl-N-phenylisothiazol-5-amine

C-H Activation and Functionalization

C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of this compound, the focus is primarily on the activation of the C5-H bond due to its higher acidity compared to the methyl C-H bonds.

Direct C-H functionalization can be achieved using transition metal catalysts that facilitate the cleavage of the C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of these reactions is a significant challenge, but directing groups can be employed to guide the catalyst to a specific C-H bond. However, for a simple substrate like this compound, the intrinsic reactivity of the C5 position often provides sufficient selectivity. Research in the broader field of thiazole (B1198619) and isothiazole chemistry has demonstrated that regioselective C-H alkenylation can be accomplished, providing derivatives with specific substitution patterns. These methods allow for the sequential construction of multifunctionalized heterocycles from simple starting materials.

Palladium-, Copper-, and Nickel-Catalyzed Reactions

Transition metals, particularly palladium, copper, and nickel, are extensively used to catalyze a variety of transformations involving the isothiazole scaffold. These reactions often involve the activation of C-H or C-halogen bonds to form new C-C, C-N, or C-S bonds.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for cross-coupling reactions. In the case of halogenated isothiazoles, palladium catalysts are used in Suzuki, Stille, and Negishi reactions to introduce aryl or other organic fragments. For instance, 4-bromo and 4-iodo-isothiazoles undergo regioselective Suzuki and Stille reactions at the C-4 position. Palladium-catalyzed direct arylation, a type of C-H activation, has also been applied to various azoles, suggesting its applicability to this compound for forming C-C bonds at the C5 position. This approach is advantageous as it bypasses the need for pre-halogenating the isothiazole ring.

Reaction TypeCatalystSubstrateCoupling PartnerProductReference
Suzuki CouplingPd(dppf)Cl₂Bromo-substituted quinazolinesBoronic acid pinacol (B44631) ester of thiadiazoleQuinazolinylphenyl-1,3,4-thiadiazole conjugates
Direct ArylationPd(OAc)₂Imidazo[2,1-b]thiazole(Hetero)aryl bromidesC-5 arylated imidazo[2,1-b]thiazole
C-H AlkenylationPd-catalystThiazole derivativesAlkenesMultifunctionalized thiazoles

Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation and S-arylation reactions and can also promote the synthesis of the thiazole ring itself. A copper-catalyzed [3+1+1]-type condensation reaction provides a pathway to synthesize thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) under mild, redox-neutral conditions. This method involves N-O/C-S bond cleavages and C-H bond activation. While not directly starting from this compound, this illustrates copper's role in forming the core ring structure. Copper catalysis is also employed in heterocyclization reactions to create fused heterocyclic systems.

Reaction TypeCatalystReactantsProductKey FeaturesReference
[3+1+1] CondensationCuIOximes, Anhydrides, KSCNThiazolesRedox-neutral, good functional group tolerance
HeterocyclizationCu(I)Acetylated derivative, isothiocyanatesBenzodifuran linked aminothiazolesMicrowave-assisted, excellent yields

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. They are particularly effective in reactions with Grignard reagents and in cycloaddition reactions. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands can catalyze cycloadditions to form pyridines. Nickel-catalyzed C-H bond alkylation is also a significant area of research, allowing for the introduction of alkyl groups using alkyl halides or olefins as the source. The reaction of 2,4-dimethylisoxazole, an isomer of this compound, with methylmagnesium bromide in the presence of a nickel catalyst leads to a reduction product, highlighting the different reaction pathways nickel can facilitate compared to palladium.

Reaction TypeCatalystSubstrateReagentProduct TypeReference
Grignard Reaction(dppp)NiCl₂2,4-DimethylisoxazoleMethylmagnesium bromideReduction product (4-amino-3-penten-2-one)
C-H AlkylationNi(cod)₂ / Xantphos2-phenyl-1,3,4-oxadiazoleStyrenesBranched alkylated oxadiazoles
CycloadditionNi(0)/DPPBDiynes, Ketenes-Cyclohexadienones

Oxidation and Reduction Chemistry of the Isothiazole Ring

The isothiazole ring can undergo both oxidation and reduction, typically involving the sulfur and nitrogen atoms or the double bonds within the ring.

Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), can lead to the formation of isothiazole 1-oxides and subsequently isothiazole 1,1-dioxides. These S-oxides are generally more reactive than the parent isothiazole. The nitrogen atom can also be oxidized to form an N-oxide, although this is less common than S-oxidation.

Reduction: Reduction of the isothiazole ring often leads to ring cleavage. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions can cleave the weak S-N bond. This reductive cleavage typically yields aminothiol (B82208) derivatives or related compounds, depending on the substitution pattern and the specific reducing agent used. For instance, the reduction of isoxazoles (containing an N-O bond) with methylmagnesium bromide has been shown to yield reduction products quantitatively, suggesting a similar pathway could be accessible for the S-N bond in isothiazoles under specific catalytic conditions.

Thermal and Photochemical Rearrangements and Cycloadditions

Isothiazoles can participate in thermally or photochemically induced rearrangement and cycloaddition reactions. These reactions often proceed through ring-opened intermediates or by leveraging the π-system of the heterocyclic ring.

Rearrangements: Upon irradiation with UV light, isothiazoles can undergo rearrangement to form thiazoles. This photoisomerization is a well-documented process for the parent isothiazole and its simple derivatives. The mechanism is believed to involve a transient bicyclic intermediate or a ring-opened species that subsequently recyclizes. Thermal rearrangements are less common but can occur at high temperatures, often leading to fragmentation or isomerization to more stable heterocyclic systems.

Cycloadditions: The C=C and C=N double bonds within the this compound ring can act as dienophiles or dipolarophiles in cycloaddition reactions. For example, isothiazoles can react with dienes in Diels-Alder reactions, although their reactivity is generally low. More common are [3+2] cycloaddition reactions where the isothiazole ring acts as a component in reactions with dipolar species. Nickel-catalyzed cycloadditions involving diynes and nitriles to form pyridines demonstrate the versatility of heterocyclic precursors in constructing new ring systems.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The isothiazole ring is a weak base, with protonation occurring at the nitrogen atom. The basicity is influenced by the substituents on the ring. The two methyl groups in this compound are electron-donating, which slightly increases the electron density on the nitrogen atom, making it slightly more basic than the unsubstituted isothiazole.

The most significant acidic site on the this compound ring is the C5-H bond. The proximity to the electronegative sulfur and nitrogen atoms enhances its acidity, making it susceptible to deprotonation by strong bases such as organolithium reagents (e.g., n-butyllithium). The resulting 5-lithioisothiazole is a key intermediate for introducing a wide range of electrophiles at the C5 position, serving as a cornerstone for the functionalization of the isothiazole ring. This deprotonation equilibrium is fundamental to many synthetic strategies involving isothiazoles.

Investigation of Transient Reactive Intermediates

The study of transient reactive intermediates is crucial for understanding the mechanisms of the reactions involving this compound. These short-lived species are not directly observable under normal reaction conditions but can be detected using spectroscopic techniques or trapping experiments.

In photochemical rearrangements, transient bicyclic intermediates or ring-opened valence tautomers are proposed. In palladium-catalyzed C-H activation reactions, the mechanism often involves the formation of a palladacycle intermediate. Mechanistic studies on related systems suggest that C-H activation can proceed through distinct pathways, such as an electrophilic palladation mechanism. In nickel-catalyzed reactions, radical pathways are common, and intermediates can involve various oxidation states of nickel, from Ni(0) to Ni(IV). The formation of radical anions or cations can also occur during electrochemical oxidation or reduction, leading to ring cleavage or polymerization. Understanding these transient species is key to controlling reaction outcomes and designing new synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of 3,4 Dimethylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Spectral Assignments and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3,4-Dimethylisothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic proton on the isothiazole (B42339) ring and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of the heterocyclic ring. The C-3 methyl protons are typically deshielded compared to the C-4 methyl protons due to the proximity of the electronegative sulfur and nitrogen atoms. The lone proton at the C-5 position appears as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework. The isothiazole ring carbons (C-3, C-4, and C-5) resonate at distinct chemical shifts, reflecting their different electronic environments. The quaternary carbons, C-3 and C-4, are distinguished from the protonated C-5 carbon. The chemical shifts of the methyl carbons also provide confirmatory structural information. Complete assignment of these signals is often achieved through the use of 2D NMR techniques. researchgate.netmdpi.com

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H58.5 - 8.7145 - 150
3-CH₃2.4 - 2.615 - 20
4-CH₃2.2 - 2.410 - 15
C3-155 - 160
C4-120 - 125

Note: Values are typical ranges for substituted isothiazoles and may vary based on solvent and specific derivative structure.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the C-5 proton and the methyl groups, as they are separated by more than three bonds. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. sdsu.edu For this compound, an HSQC spectrum would show correlations between the C-5 proton and the C-5 carbon, as well as between the methyl protons and their respective methyl carbons. rsc.org This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include:

The C-5 proton showing correlations to C-3 and C-4.

The 3-CH₃ protons showing correlations to C-3 and C-4.

The 4-CH₃ protons showing correlations to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. researchgate.net A NOESY spectrum of this compound would be expected to show a cross-peak between the protons of the 3-CH₃ and 4-CH₃ groups, confirming their spatial proximity on adjacent carbons of the isothiazole ring. rsc.org

Vibrational Spectroscopy (FT-IR and Raman): Functional Group Identification and Band Assignments

The FT-IR and Raman spectra of this compound are complex but can be interpreted by assigning spectral bands to specific molecular vibrations. Key vibrational modes include:

C-H Vibrations: The aromatic C-H stretching of the C5-H bond typically appears above 3000 cm⁻¹. The aliphatic C-H stretching modes of the two methyl groups are observed in the 2850-3000 cm⁻¹ region. C-H bending modes for the methyl groups appear in the 1375-1470 cm⁻¹ range. scielo.org.mxscielo.org.za

Isothiazole Ring Vibrations: The isothiazole ring gives rise to a series of characteristic stretching and deformation modes. C=N and C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. scialert.net Ring "breathing" modes, which involve the concerted expansion and contraction of the ring, occur at lower frequencies and are often prominent in the Raman spectrum.

C-S Vibrations: The C-S stretching vibration is typically weaker in the IR spectrum and appears in the 600-800 cm⁻¹ region. scialert.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
> 3000Aromatic C-H Stretch (C5-H)
2850 - 3000Aliphatic C-H Stretch (CH₃)
1400 - 1600C=N and C=C Ring Stretching
1375 - 1470C-H Bending (CH₃)
600 - 800C-S Stretch

The assignment of complex vibrational spectra is greatly facilitated by quantum chemical calculations. arxiv.orgrsc.org Density Functional Theory (DFT) is commonly used to predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is then compared to the experimental FT-IR and Raman spectra. nih.govresearchgate.net Although theoretical frequencies are often systematically higher than experimental ones, scaling factors can be applied to improve the agreement. nih.gov This computational approach allows for a more confident assignment of individual bands to specific vibrational modes, including complex mixed vibrations and overtones. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. rsc.org For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions. medwinpublishers.com

The isothiazole ring is an aromatic system, and its delocalized π-electrons are responsible for strong absorption bands in the UV region, typically corresponding to π → π* transitions. medwinpublishers.comresearchgate.net The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for weaker n → π* transitions, which occur at longer wavelengths. researchgate.net

The position and intensity of these absorption bands are sensitive to the substituents on the ring. The two methyl groups on the this compound ring act as weak electron-donating groups, which can cause a small red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted isothiazole. The solvent can also influence the spectrum; polar solvents can affect the energies of the n → π* transitions. nih.gov

Interactive Table 3: Typical Electronic Transitions for Isothiazole Derivatives

Transition TypeTypical Wavelength Range (nm)Description
π → π230 - 270High-intensity transition involving the delocalized π-system of the aromatic ring.
n → π290 - 340Low-intensity transition involving non-bonding electrons on N or S atoms.

Note: The exact λmax values for this compound will depend on the solvent used.

Absorption Maxima and Molar Absorptivity Studies

The electronic absorption spectra of isothiazole and its derivatives are characterized by transitions involving π and non-bonding (n) electrons within the heterocyclic system. Typically, these compounds exhibit absorption bands in the ultraviolet (UV) region, which are assigned to π → π* and n → π* electronic transitions. The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

The theoretical investigation of electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings, providing insights into the orbitals involved in the absorption process scielo.org.zaresearchgate.net. For isothiazole derivatives, these calculations help assign the observed absorption bands to specific electronic transitions, such as those originating from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Solvent Effects on Electronic Spectra

The position, and sometimes the intensity, of UV-Vis absorption bands can be influenced by the solvent in which the measurement is taken, a phenomenon known as solvatochromism nih.govnih.gov. This effect arises from differential solvation of the ground and excited states of the molecule. The polarity, hydrogen bonding capability, and refractive index of the solvent are key parameters that determine the extent of these spectral shifts bau.edu.lbrsc.orggrafiati.com.

Generally, n → π* transitions exhibit a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. This is because the non-bonding orbitals are often exposed and can be stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy gap for the transition. Conversely, π → π* transitions typically show a bathochromic (red) shift to longer wavelengths with increasing solvent polarity, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents bau.edu.lb.

While a detailed solvatochromism study on this compound is not prominently published, research on structurally related benzothiazole (B30560) derivatives provides a clear example of this phenomenon researchgate.net. The table below illustrates the solvent-dependent shift in the absorption maximum for a representative benzothiazole derivative, demonstrating the impact of solvent polarity on its electronic spectrum.

Interactive Table: Solvent Effects on λmax of a Benzothiazole Derivative
SolventDielectric Constant (approx.)λmax (nm)
n-Hexane1.9335
Dioxane2.2338
Dichloromethane9.1340
Acetone20.7335
Acetonitrile (B52724)37.5334
Methanol32.7335

Data is illustrative and based on findings for benzothiazole derivatives to demonstrate the principle of solvatochromism. researchgate.net

Analysis of solvatochromic shifts using models like the Lippert-Mataga plot can provide valuable information about the change in dipole moment of the molecule upon electronic excitation researchgate.netmdpi.com.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of organic molecules, providing an accurate mass measurement that can be used to determine the elemental formula of a compound. For this compound (C₅H₇NS), the calculated monoisotopic mass is 113.030 u. An experimental HRMS measurement would be expected to confirm this value with high precision (typically within 5 ppm).

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization (e.g., electron ionization), the this compound molecular ion (M⁺˙) is formed and may subsequently break down into smaller, characteristic fragment ions. The fragmentation pathways can be elucidated by analyzing the mass-to-charge ratios (m/z) of these fragments.

While a specific published spectrum for this compound is not detailed, a plausible fragmentation pathway can be proposed based on the known chemistry of heterocyclic compounds:

Initial Molecular Ion: The spectrum would show a prominent molecular ion peak at m/z = 113.

Ring Cleavage: A characteristic fragmentation of isothiazoles involves the cleavage of the relatively weak N-S bond. This can lead to various ring-opened fragments or the loss of small neutral molecules.

Loss of Methyl Group: Fragmentation may occur via the loss of a methyl radical (•CH₃) from the molecular ion to yield an ion at m/z = 98.

Loss of Acetonitrile: A retro Diels-Alder type reaction or other rearrangement could lead to the expulsion of acetonitrile (CH₃CN), resulting in a fragment ion.

Formation of Smaller Ions: Further fragmentation could produce smaller characteristic ions, such as those corresponding to C₂H₂S⁺˙ or CHS⁺, which have been observed in the photodissociation of the parent thiazole (B1198619) ring mdpi.com.

Tandem mass spectrometry (MS/MS) experiments would be invaluable for confirming these pathways by isolating a specific parent ion and analyzing its daughter fragments.

X-ray Crystallography: Solid-State Structure, Bond Lengths, Bond Angles, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state nih.govmdpi.com. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms. For a molecule like this compound, which is a liquid at room temperature, crystallographic analysis would require growing a single crystal at low temperatures.

No crystal structure for this compound itself is currently available in open crystallographic databases. However, the structures of numerous isothiazole and thiazole derivatives have been determined, providing a reliable model for the geometry of the heterocyclic ring rsc.orgnih.govst-andrews.ac.uk. Analysis of these related structures reveals key structural features that are expected to be present in this compound. For example, the isothiazole ring is planar, a consequence of its aromatic character.

The table below presents typical bond lengths and angles for the isothiazole ring, derived from published crystallographic data of related heterocyclic compounds. These values are representative of the core isothiazole structure.

Interactive Table: Representative Bond Lengths and Angles for an Isothiazole Ring System
Bond/AngleTypeTypical Value
S1–N2Bond Length~1.65 Å
N2–C3Bond Length~1.32 Å
C3–C4Bond Length~1.42 Å
C4–C5Bond Length~1.36 Å
C5–S1Bond Length~1.71 Å
C5–S1–N2Bond Angle~94°
S1–N2–C3Bond Angle~110°
N2–C3–C4Bond Angle~115°
C3–C4–C5Bond Angle~112°
C4–C5–S1Bond Angle~109°

Note: Data are generalized from published structures of isothiazole derivatives and serve as an approximation for the this compound core. nih.govresearchgate.netnist.gov

In the solid state, intermolecular interactions would dictate the crystal packing. For this compound, these would likely be dominated by van der Waals forces. If derivatives with appropriate functional groups were crystallized, other interactions like hydrogen bonding or halogen bonding could play a significant role in the crystal lattice st-andrews.ac.uk.

Advanced Spectroscopic Techniques: EPR, Photoelectron Spectroscopy, and Chiroptical Methods for Specific Molecular Properties

Beyond standard characterization, a range of advanced spectroscopic techniques can be employed to probe specific electronic and structural properties of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique specific to molecules with unpaired electrons, such as free radicals or radical ions unito.itnih.gov. The diamagnetic this compound molecule is EPR-silent. However, its radical cation or radical anion, which could be generated chemically or electrochemically, would be paramagnetic and thus amenable to EPR analysis. The resulting EPR spectrum would provide detailed information on the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H osti.gov. This would reveal which atoms bear the most radical character, offering deep insight into the electronic structure of its frontier molecular orbitals.

Photoelectron Spectroscopy (PES): PES measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a vacuum ultraviolet (VUV) source. According to Koopmans' theorem, the ionization energies determined by PES correspond to the energies of the occupied molecular orbitals. A photoelectron spectrum of this compound would display a series of bands, each corresponding to the ionization from a specific molecular orbital. This would allow for the experimental determination of the energy levels of the π-orbitals and the non-bonding lone pair orbitals on the sulfur and nitrogen atoms, providing a direct comparison with the predictions of quantum chemical calculations.

Chiroptical Methods: Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule and therefore does not exhibit a CD spectrum or optical rotation. However, these methods would be indispensable for the characterization of chiral derivatives of isothiazole researchgate.net. If a chiral center were introduced into a derivative, CD spectroscopy could be used to determine its absolute configuration, study conformational changes, and investigate its interactions with other chiral molecules.

Computational and Theoretical Studies of 3,4 Dimethylisothiazole

Quantum Chemical Calculations: Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of 3,4-Dimethylisothiazole. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule. From these fundamental calculations, a wealth of information can be derived, including the geometry of the molecule, the nature of its chemical bonds, and the distribution and energies of its molecular orbitals. Such studies on thiazole (B1198619) and isothiazole (B42339) derivatives serve as a strong basis for understanding the specific properties of the 3,4-dimethyl substituted variant. researchgate.netasianpubs.orgresearchgate.net

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems like this compound. mjcce.org.mkeurjchem.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than a complex many-electron wavefunction.

A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). mjcce.org.mk This functional is frequently paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(2d,2p), to provide a robust description of the molecule's electronic system. researchgate.net

DFT calculations are employed to determine a variety of molecular properties:

Optimized Molecular Geometry: These calculations predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure. mjcce.org.mk

Electronic Properties: Key electronic descriptors are derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov

Table 1: Representative Molecular Properties of Thiazole Derivatives Calculated Using DFT (B3LYP/6-311G(d,p))
PropertyCalculated Value Range
HOMO Energy-5.5 to -7.5 eV
LUMO Energy-0.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)~4.5 to 6.0 eV

Data derived from studies on various thiazole derivatives. researchgate.net

Beyond DFT, other quantum mechanical methods are also utilized to study molecules like this compound. These can be broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods, Latin for "from the beginning," compute molecular properties from first principles without using experimental data for parametrization. libretexts.org The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding and generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly as a starting point for more advanced correlated calculations. asianpubs.org Studies comparing HF and DFT results for thiazole derivatives often find that DFT methods like B3LYP provide results in better agreement with experimental data. researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.org This makes them significantly faster and capable of handling much larger molecular systems. researchgate.net Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). researchgate.net While their accuracy can be lower than that of DFT or ab initio methods, they are useful for rapid screening of molecular properties, studying large systems, or as a starting point for more rigorous calculations. libretexts.orgresearchgate.net The choice between these methods depends on the desired balance of computational cost and accuracy for the specific property being investigated. libretexts.org

Aromaticity Analysis: Global and Local Aromaticity Indices

The isothiazole ring in this compound possesses aromatic character, which is crucial to its stability and reactivity. Computational methods are essential for quantifying this property. Aromaticity is evaluated using several indices, with two of the most prominent being Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "dummy" atom (a ghost atom with no charge or electrons) at the center of the ring and computing the magnetic shielding at that point. mdpi.com A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. unirioja.es Calculations are often performed at the ring's geometric center (NICS(0)) and 1 Å above it (NICS(1)), with NICS(1) often considered a more reliable indicator as it is less influenced by the local σ-framework. mdpi.comnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference value. nih.gov The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system. Negative values would indicate anti-aromatic character. This index provides a clear structural measure of the degree of bond length equalization, a key feature of aromatic compounds.

Studies on the isothiazole ring indicate it is considerably more reactive than benzene, which is consistent with a moderate level of aromaticity. chempedia.info Computational analysis using indices like NICS and HOMA allows for a quantitative assessment of the electron delocalization within the this compound ring system.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling the potential energy surface for a given reaction, such as electrophilic substitution or ring-opening reactions. Key objectives of these studies are to identify reactants, products, intermediates, and, most importantly, transition states. rsc.org

A transition state is the highest energy point along the lowest energy path from reactants to products. Characterizing its geometry and energy is crucial for understanding reaction kinetics. Quantum chemical methods, particularly DFT, are used to locate these transient structures. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Computational modeling can:

Confirm or refute proposed reaction mechanisms.

Predict the regioselectivity of reactions (e.g., at which position on the isothiazole ring a substituent will add).

Calculate activation energies to predict reaction rates and temperature dependence.

Visualize the vibrational mode corresponding to the reaction coordinate at the transition state, confirming it is a true saddle point on the potential energy surface.

These theoretical investigations provide a molecular-level picture of how reactions involving this compound proceed. researchgate.net

Molecular Dynamics Simulations: Conformational Space and Solvent Effects

While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org MD simulations are invaluable for exploring the conformational space of this compound, especially if it were part of a larger, more flexible molecule, and for understanding the profound influence of the solvent environment. nih.gov

In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. The simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Key applications of MD for this compound include:

Conformational Analysis: Exploring the different spatial arrangements (conformations) of the methyl groups and their rotational barriers.

Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to study solvation. nih.gov This allows for the analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, and how they affect the molecule's structure and dynamics. mdpi.com

Radial Distribution Functions (RDFs): Calculating RDFs from the simulation trajectory can reveal the average distance and coordination number of solvent molecules around specific atoms of the this compound, providing a detailed picture of the solvation shell. rsc.org

These simulations bridge the gap between the quantum mechanical description of a single molecule and its behavior in a macroscopic chemical environment. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or thermodynamic properties. doi.org For this compound and related compounds, QSPR can be used to predict intrinsic properties without the need for direct experimental measurement.

The QSPR modeling process involves:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for a set of molecules. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) features. imist.ma

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find a mathematical equation that links a selection of these descriptors to a specific property (e.g., boiling point, solubility, refractive index). imist.ma

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability and generalizability for new compounds. imist.ma

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data, confirm structural assignments, and understand the electronic structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. tsijournals.comresearchgate.netscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zamdpi.comscifiniti.com This approach allows for the prediction of the chemical shifts (δ) for ¹H and ¹³C nuclei. By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. osti.gov These theoretical values are then compared to experimental chemical shifts. A strong correlation between the calculated and experimental data serves to validate the computed structure and provides a detailed assignment of the observed spectral signals. scielo.org.zamdpi.com

Illustrative Data Table: Comparison of Experimental and Theoretical NMR Chemical Shifts This table demonstrates the typical format for comparing calculated and experimental NMR data. The values presented are hypothetical and for illustrative purposes only.

Atom Experimental δ (ppm) Calculated δ (ppm)
H (C5) 8.50 8.45
H (CH₃ at C3) 2.50 2.48
H (CH₃ at C4) 2.30 2.27
C3 155.0 154.8
C4 128.0 127.5
C5 145.0 144.7
CH₃ (at C3) 15.0 14.9

Vibrational (Infrared and Raman) Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular structure. This analysis yields the harmonic vibrational frequencies. tsijournals.commsu.edu Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. scielo.org.za The comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra aids in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking of the isothiazole ring and methyl groups. tsijournals.comscifiniti.com

Electronic (UV-Visible) Spectroscopy: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov These calculations provide information about the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. scielo.org.zaresearchgate.net The primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), can be characterized. researchgate.net Comparing the calculated UV-Vis spectrum with the experimental one helps to understand the electronic structure and the nature of the chromophores within the molecule. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The spatial distribution and energy levels of the HOMO and LUMO are crucial in predicting how a molecule will interact with other species. irjweb.comirjweb.com

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.comirjweb.com Computational methods are used to calculate the energies of these orbitals (E_HOMO and E_LUMO). The distribution of these orbitals across the this compound molecule would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, regions of the molecule with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comdergipark.org.tr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity. mdpi.comnih.gov

Chemical Reactivity Descriptors: From the calculated E_HOMO and E_LUMO, several global chemical reactivity descriptors can be derived using conceptual DFT. dergipark.org.trscirp.org These descriptors provide quantitative insights into the chemical behavior of the molecule.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". dergipark.org.trresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.comresearchgate.net

These parameters are invaluable for comparing the reactivity of different isothiazole derivatives and for understanding the effects of substituents on the isothiazole ring.

Illustrative Data Table: Calculated Quantum Chemical Descriptors This table shows typical quantum chemical descriptors derived from HOMO and LUMO energies. The values are hypothetical and for illustrative purposes only.

Parameter Symbol Formula Value (eV)
HOMO Energy E_HOMO - -9.20
LUMO Energy E_LUMO - -1.15
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO 8.05
Ionization Potential I -E_HOMO 9.20
Electron Affinity A -E_LUMO 1.15
Electronegativity χ (I+A)/2 5.175
Chemical Hardness η (I-A)/2 4.025
Chemical Softness S 1/η 0.248

Derivatization and Analogue Chemistry of 3,4 Dimethylisothiazole

Functionalization at Ring Positions (C5, N2) and Methyl Groups (C3, C4)

The functionalization of the 3,4-dimethylisothiazole ring allows for the introduction of various chemical groups, which can significantly alter the molecule's physical, chemical, and biological properties. Key positions for these modifications are the C5 and N2 atoms of the isothiazole (B42339) ring, as well as the methyl groups at C3 and C4.

Research has demonstrated that derivatization can be achieved through various chemical reactions. For instance, chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) has been used to improve the sensitivity and specificity of detection for certain endogenous amine metabolites in tissues. nih.gov This highlights the potential for targeted functionalization to enhance analytical methodologies.

Synthesis of Halogenated and Nitrated Derivatives

The introduction of halogen atoms and nitro groups to the this compound scaffold can lead to derivatives with unique reactivity and potential applications.

Halogenated Derivatives: The synthesis of halogenated derivatives often involves direct electrophilic aromatic substitution. udayton.eduresearchgate.net For example, chlorination and bromination reactions have been successfully applied to thiazole-based ring systems, leading to mono- and dihalogenated products. udayton.eduresearchgate.net Theoretical studies suggest that direct C-halogenation is a favored mechanism in these reactions. udayton.eduresearchgate.net

ReagentProduct
Trichloroisocyanuric acidChlorinated derivative udayton.edu
Bromine-pyridine mixtureBrominated derivative researchgate.net

Nitrated Derivatives: While specific examples for this compound are not prevalent in the provided search results, the synthesis of nitrated heterocyclic compounds is a common strategy in medicinal chemistry to modulate electronic properties and biological activity.

Preparation of Polycyclic Systems Incorporating the this compound Moiety

The fusion of the this compound ring with other cyclic systems results in the formation of polycyclic structures. These complex molecules can exhibit novel three-dimensional shapes and electronic properties. The synthesis of such systems can be achieved through various cyclization and condensation reactions. For example, the reaction of thiosemicarbazones with chloroacetic acid can lead to the formation of thiazolidinones, which can then be further reacted to form pyrazolo[3,4-d]thiazoles. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives is of significant interest, particularly for applications in pharmacology where stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.org

Methods for achieving stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymatic catalysis. nih.gov For instance, the enantioselective reduction of a C=N bond can introduce a chiral center at a specific position. nih.gov While direct examples for this compound are limited in the search results, the principles of stereoselective synthesis are broadly applicable to heterocyclic compounds.

Hybrid Molecule Synthesis with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more different pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.govmdpi.com This approach can lead to compounds with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov

The this compound moiety can be combined with other heterocyclic scaffolds, such as pyrazoline, ekb.eg triazole, nih.gov and imidazole, mdpi.com to create novel hybrid molecules. The synthesis of these hybrids often involves multi-step reaction sequences. For example, thiazole-linked hybrids can be synthesized via the Hantzsch-thiazole synthesis using phenacyl bromide as a substrate. nih.gov

Heterocyclic ScaffoldHybrid Molecule Type
PyrazolineThiazolyl-pyrazolines ekb.eg
PyrazolePyrazole-4-thiazolidinone hybrids mdpi.com
ImidazoleImidazole-1,2,4-oxadiazole hybrids mdpi.com
TriazoleTriazole-linked hybrids nih.gov

Applications of 3,4 Dimethylisothiazole in Non Biological Chemical Sciences

Ligand Chemistry in Coordination Complexes and Organometallic Chemistry

3,4-Dimethylisothiazole, a member of the isothiazole (B42339) family of heterocyclic compounds, has garnered attention in the field of coordination and organometallic chemistry. The isothiazole ring, with its nitrogen and sulfur heteroatoms, presents potential coordination sites for metal ions, making its derivatives, including this compound, valuable as ligands in the synthesis of novel metal complexes. thieme-connect.comresearchgate.net The electronic properties and steric effects of the methyl groups at the 3 and 4 positions can influence the coordination behavior of the ligand and the resulting properties of the metal complexes.

The synthesis of metal complexes involving isothiazole-based ligands is an active area of research. thieme-connect.com While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles for the synthesis and characterization of metal complexes with isothiazole derivatives can be inferred. The nitrogen atom of the isothiazole ring is typically the primary coordination site for metal ions. researchgate.net

The synthesis of these complexes generally involves the reaction of a metal salt with the isothiazole-containing ligand in a suitable solvent. nih.govnih.gov The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the structure and properties of the resulting complex.

Characterization of the resulting metal complexes is crucial to determine their structure and bonding. Standard analytical techniques employed for this purpose include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the isothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. thieme-connect.com

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide insights into the oxidation state and electron configuration of the metal center.

A review on isothiazoles highlights the synthesis of binuclear silver triflate complexes with isothiazole-containing ligands, where the structures were established by X-ray crystal structure analysis. thieme-connect.com

Technique Information Obtained
Infrared (IR) SpectroscopyShifts in vibrational frequencies of the isothiazole ring upon coordination.
Nuclear Magnetic Resonance (NMR)Elucidation of solution-state structure and changes in chemical shifts.
UV-Visible SpectroscopyInformation on electronic transitions, geometry, and metal-ligand bonding.
X-ray CrystallographyPrecise 3D structure, bond lengths, and bond angles in the solid state.
Elemental AnalysisConfirmation of the empirical formula.
Molar ConductivityDetermination of the electrolytic nature of the complex.
Magnetic SusceptibilityInformation on the magnetic properties and electronic structure of the metal center.

The application of isothiazole-containing metal complexes in catalysis is an emerging field of interest. thieme-connect.com Metal complexes derived from heterocyclic ligands can act as catalysts in a variety of organic transformations. While specific examples of this compound complexes in catalysis are not prominent in the provided search results, the potential for such applications exists.

In the realm of asymmetric synthesis, chiral ligands are essential for inducing enantioselectivity in chemical reactions. princeton.edumdpi.comnih.gov The development of chiral isothiazole-based ligands could lead to novel asymmetric catalysts. The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Δ2-Thiazolines, which are structurally related to isothiazoles, have been used as chiral ligands in asymmetric synthesis. nih.govnih.gov This suggests a potential avenue for the future development of chiral this compound derivatives for similar applications.

Building Block in Organic Synthesis for Complex Molecular Architectures

Organic building blocks are fundamental components for the construction of more complex molecules. sigmaaldrich.com Halogenated isothiazoles, in particular, are regarded as valuable synthetic intermediates that can be further functionalized to create a diverse range of substituted isothiazoles. thieme-connect.com This functionalization can pave the way for the synthesis of complex molecular architectures.

The isothiazole ring can serve as a stable scaffold in the synthesis of more elaborate molecules. While specific examples detailing the use of this compound as a precursor to advanced intermediates are not extensively covered in the search results, the general reactivity of the isothiazole ring system allows for such transformations. For instance, functional groups can be introduced or modified at various positions on the isothiazole ring, leading to the creation of advanced intermediates for the synthesis of specialty chemicals. One example in the broader context of heterocyclic synthesis is the development of a new route for an oxathiolane intermediate used in the synthesis of antiviral drugs. nih.gov

The integration of isothiazole derivatives into multi-step synthetic sequences can lead to the production of high-value specialty chemicals. Multi-step synthesis allows for the systematic construction of complex target molecules. nih.govresearchgate.netlboro.ac.uk The isothiazole moiety can be introduced at an early stage of a synthetic route and carried through subsequent transformations, or it can be formed as part of a later-stage cyclization reaction. The development of efficient multi-step syntheses is a key focus in organic chemistry, with continuous flow technologies being explored to improve efficiency and safety. nih.govresearchgate.net

Contributions to Materials Science: Optoelectronic or Polymer Applications

Thiazole (B1198619) and isothiazole derivatives have shown potential in the field of materials science, particularly in the development of materials for optoelectronic applications. researchgate.netresearchgate.net These applications include their use in the production of light-emitting diodes (LEDs), photochromes, and materials with nonlinear optical properties. researchgate.net The incorporation of heterocyclic rings into polymer backbones or as pendant groups can significantly influence the electronic and optical properties of the resulting materials. mdpi.commdpi.com

While direct applications of this compound in this area are not explicitly detailed in the search results, the broader class of thiazole-containing materials has been investigated for such purposes. For example, thiazolo[4,5-d]thiazole has been explored for potential optoelectronic applications. researchgate.net The development of novel organic materials for optoelectronics is a rapidly advancing field, driven by the desire for flexible, lightweight, and low-cost devices. mdpi.commdpi.com

Compound/Material Class Potential Application
Thiazole-derived compoundsLight-emitting diodes (LEDs), photochromes, nonlinear optical materials researchgate.netresearchgate.net
Thiazolo[4,5-d]thiazoleOptoelectronic applications researchgate.net
Organic PolymersFlexible electronics, solar cells, photodetectors mdpi.commdpi.com

Incorporation into Functional Polymers

Extensive searches of chemical databases and scientific literature reveal a significant gap in research concerning the incorporation of this compound into functional polymers. While the broader class of thiazole- and isothiazole-containing polymers has garnered interest for their potential in organic electronics and other advanced materials, specific studies detailing the synthesis and characterization of polymers derived from or incorporating the this compound moiety are not readily found.

The general interest in related heterocyclic polymers stems from their potential to create materials with tailored electronic and optical properties. For instance, polymers incorporating thiazole derivatives are investigated as organic semiconductors. These materials are of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the imine (C=N) group within the thiazole ring can contribute to the n-type semiconductor properties of these polymers.

However, without specific studies on poly(this compound) or copolymers containing this unit, it is not possible to provide data on their synthesis, molecular weight, thermal stability, or functional properties. The potential for this specific isomer in polymer science remains an open area for future investigation.

Properties as Photoactive or Electronic Components

Similarly, there is a lack of specific data on the properties of this compound as a standalone photoactive or electronic component. The photophysical and electronic characteristics of a molecule are critical for its application in devices such as solar cells, sensors, or light-emitting diodes.

Research on related thiazole derivatives has shown that their electronic and optical properties can be tuned. For example, the synthesis of various thiazole derivatives has been explored in the context of their potential semiconductor properties for applications in organic electronics. Studies on thiazole-based materials have reviewed their use in organic semiconductors, highlighting their performance in various electronic devices.

The investigation of a compound's photoactive properties would typically involve determining its absorption and emission spectra, quantum yield, and excited-state lifetime. Electronic characterization would include measuring its ionization potential and electron affinity to determine its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for predicting its charge transport capabilities.

As no such studies have been published for this compound, a data table of its photophysical or electronic properties cannot be compiled. The potential of this compound in these applications is yet to be explored and would require dedicated synthetic and characterization efforts.

Advanced Analytical Methodologies for 3,4 Dimethylisothiazole in Chemical Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of 3,4-Dimethylisothiazole, providing the necessary separation from interfering matrix components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques, each suited to different sample characteristics and analytical objectives.

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. It has been successfully employed to identify this compound as a volatile aroma compound in food products scribd.comd-nb.info. Method development for GC typically involves optimizing the separation on a capillary column. For instance, a DB-WAX column (0.25 mm I.D. × 60 m, 0.25 µm film thickness) has been used for the analysis of volatile compounds, including this compound d-nb.info. Sample introduction is a critical step, especially for trace analysis. Headspace solid-phase microextraction (SPME) is an effective solvent-less technique for extracting and concentrating volatile analytes from a sample matrix before injection into the GC system d-nb.info.

High-Performance Liquid Chromatography (HPLC) is the preferred method for less volatile isothiazole (B42339) derivatives or for samples in aqueous matrices that are not amenable to direct GC injection. While specific HPLC methods for this compound are not extensively detailed in the available literature, methods for analogous isothiazolinone biocides are well-established and adaptable. A common approach involves reversed-phase chromatography using a C18 column nih.gov. The mobile phase typically consists of a gradient mixture of water (often buffered or acidified) and an organic solvent like methanol or acetonitrile (B52724), allowing for the separation of compounds with varying polarities nih.gov. Detection is commonly achieved with a diode array detector (DAD), which provides spectral information and allows for the selection of the optimal wavelength for quantification nih.gov.

Coupling chromatographic separation with mass spectrometry (MS) detection provides a significant enhancement in both specificity and sensitivity. A mass spectrometer acts as a highly selective and sensitive detector, capable of confirming the identity of a compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of this compound. Its use has been documented in the analysis of volatile profiles where it was identified by comparing its mass spectrum against established libraries (e.g., W9N11.L) d-nb.info. This combination allows for the confident identification of the target analyte even in complex mixtures containing numerous other volatile compounds scribd.comd-nb.info.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the state-of-the-art technique for analyzing a wide range of isothiazolinones in various matrices nih.gov. For LC-MS/MS, electrospray ionization (ESI) is a common interface. The system is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This technique provides exceptional specificity and allows for quantification at very low levels, minimizing interferences from the sample matrix nih.gov.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods are dominant, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection of this compound and related compounds.

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. Thiazole (B1198619) and its derivatives can act as chemosensors, changing color upon complexing with other species, a property that can be exploited for detection researchgate.nettandfonline.com. Direct UV-Vis spectrophotometry can be used for quantification if this compound exhibits a sufficiently strong and unique absorbance profile. However, for enhanced sensitivity and selectivity, methods often involve a derivatization reaction to produce a new compound with a strong, characteristic absorbance in the visible spectrum. For example, some analytical methods for other compounds involve oxidation followed by coupling with a dye, with the change in absorbance being proportional to the analyte concentration ekb.eg.

Electrochemical methods rely on measuring the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. Thiazole derivatives have been shown to be electroactive and can be used in the development of electrochemical sensors nih.gov. Techniques like cyclic voltammetry can be used to study the redox properties of these compounds acs.org. An analytical method could be developed based on the principle that this compound can be oxidized or reduced at a specific potential, generating a current that is proportional to its concentration. Such methods can be highly sensitive and suitable for in-situ or online monitoring applications.

Method Validation in Various Chemical Reaction Mixtures and Industrial Samples

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for a specific purpose mdpi.comfda.gov. Method validation is critical when analyzing this compound in complex matrices like chemical reaction mixtures and industrial samples, where interfering substances are common. The validation process assesses several key performance characteristics nih.govsemanticscholar.org.

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. A high correlation coefficient (R² > 0.99) is generally required nih.govnih.gov.

Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 80-120% mdpi.com.

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be less than 15-20% nih.gov.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table provides illustrative performance characteristics for a hypothetical validated HPLC method for this compound in an industrial effluent matrix, based on typical values reported for similar analytes nih.govnih.govmdpi.com.

Validation ParameterTypical Acceptance Criteria / Value
Linearity (R²)≥ 0.999
Range0.1 - 20.0 mg/L
LOD0.03 mg/L
LOQ0.1 mg/L
Accuracy (Recovery %)92% - 105%
Precision (Repeatability RSD %)≤ 4.0%
Precision (Intermediate RSD %)≤ 6.0%

Trace Analysis in Abiotic Environmental Samples (Water, Soil, Air)

Monitoring this compound at trace levels in the environment is crucial for understanding its fate, transport, and potential impact. The analytical challenge in environmental samples is the very low concentration of the analyte in a highly complex matrix, which necessitates efficient sample preparation and highly sensitive instrumentation pjoes.commdpi.com.

Water: For the analysis of isothiazoles in water samples (e.g., surface water, groundwater, wastewater), a pre-concentration step is almost always required. Solid-phase extraction (SPE) is a widely used technique where a water sample is passed through a cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and removing salts and other polar interferences. The resulting extract can then be analyzed by GC-MS or LC-MS/MS nih.gov.

Soil: The analysis in soil and sediment samples begins with an extraction step to move the analyte from the solid matrix into a liquid solvent core.ac.uk. Common techniques include ultrasonic extraction, Soxhlet extraction, or accelerated solvent extraction (ASE), which use organic solvents to dissolve the target compound from the soil particles env.go.jp. The resulting extract is often "dirty" and requires a cleanup step, for example using SPE, to remove co-extracted matrix components like humic acids before instrumental analysis by GC-MS or LC-MS/MS.

Air: As a volatile compound, this compound in the air can be sampled by actively drawing a known volume of air through a sorbent tube packed with a material like Tenax® or charcoal d-nb.infocdc.gov. The trapped volatiles are then introduced into a GC-MS system, typically via thermal desorption. This method allows for the detection of trace levels of airborne contaminants. Alternatively, passive sampling methods can be used for long-term monitoring cdc.gov.

The table below summarizes common analytical approaches for trace analysis of this compound in different environmental matrices.

MatrixSample Preparation TechniqueAnalytical FinishTypical LOQ
WaterSolid-Phase Extraction (SPE)LC-MS/MS or GC-MSng/L - µg/L
SoilUltrasonic or Accelerated Solvent Extraction (ASE), followed by SPE cleanupGC-MSµg/kg
AirActive sampling on sorbent tubes, followed by Thermal Desorption (TD)GC-MSng/m³

Environmental Chemistry and Abiotic Fate of 3,4 Dimethylisothiazole

Photodegradation Pathways and Kinetics in Aqueous and Gaseous Phases

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of many organic chemicals from the environment. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances.

In aqueous environments, the photodegradation of isothiazolinones, the class of compounds to which 3,4-Dimethylisothiazole belongs, can be influenced by the presence of natural photosensitizers like dissolved organic matter (DOM). These substances can absorb sunlight and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the isothiazolinone molecule. The kinetics of photodegradation are often modeled using first-order or pseudo-first-order rate laws, where the rate of degradation is proportional to the concentration of the compound. nih.gov The rate is also highly dependent on factors such as the intensity and wavelength of light, pH, and the concentration of photosensitizers in the water. mdpi.com

In the gaseous phase, volatile organic compounds can be degraded by gas-phase photolysis, primarily through reactions with hydroxyl radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃•). researchgate.net The atmospheric half-life of a compound due to these reactions is a key indicator of its persistence in the air and its potential for long-range transport.

Table 1: Factors Influencing Photodegradation Kinetics of this compound

Factor Influence on Photodegradation Rate Environmental Compartment
Light Intensity Increases rate with higher intensity Aqueous, Gaseous
Wavelength Rate is dependent on the absorption spectrum of the compound and photosensitizers Aqueous, Gaseous
pH Can affect the chemical species present and their reactivity Aqueous
Dissolved Organic Matter (DOM) Can act as a photosensitizer, increasing indirect photolysis, or as a light screen, decreasing direct photolysis Aqueous
Nitrate and Nitrite Ions Can be sources of hydroxyl radicals upon photolysis, enhancing degradation Aqueous
Hydroxyl Radical Concentration Primary driver of gas-phase degradation Gaseous
Ozone Concentration Can contribute to degradation, especially for compounds with double bonds Gaseous

Hydrolysis and Other Abiotic Transformation Processes in Water and Soil

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. It is a significant abiotic degradation pathway for many organic compounds in aqueous environments and moist soils. For isothiazolinones, hydrolysis often involves the cleavage of the nitrogen-sulfur (N-S) bond within the isothiazole (B42339) ring, leading to the formation of more polar and often less toxic degradation products. The rate of hydrolysis is typically dependent on pH and temperature. nist.gov Generally, the stability of the isothiazolinone ring decreases at higher pH values.

In soil, other abiotic transformation processes can occur, influenced by the soil's physicochemical properties. Clay minerals and metal oxides present in soil can catalyze degradation reactions. Redox reactions, where the compound is either oxidized or reduced, can also contribute to its transformation, depending on the soil's redox potential. The presence of organic matter can lead to sorption, which may either retard degradation by making the compound less available or enhance it by concentrating it in a reactive environment.

Persistence and Transport Mechanisms in Abiotic Environmental Compartments

The transport of this compound between different environmental compartments (air, water, soil) is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its partitioning behavior between organic carbon and water (Koc) and between octanol (B41247) and water (Kow).

Leaching: Compounds with high water solubility and low Koc values are more likely to leach through the soil profile and potentially contaminate groundwater.

Volatilization: The tendency of a chemical to move from water or soil into the air is determined by its vapor pressure and Henry's Law constant.

Atmospheric Transport: Once in the atmosphere, a compound can be transported over long distances before being removed by deposition (wet or dry). nih.gov

Table 2: Environmental Fate Parameters and Their Significance

Parameter Description Significance for Environmental Fate
Half-life (t½) Time for 50% of the compound to degrade Indicates persistence in a specific compartment cefic-lri.org
Organic Carbon-Water Partition Coefficient (Koc) Ratio of the chemical's concentration in organic carbon to its concentration in water at equilibrium High Koc suggests strong sorption to soil and sediment, reducing bioavailability and leaching
Octanol-Water Partition Coefficient (Kow) Ratio of a chemical's concentration in octanol to its concentration in water at equilibrium Indicates potential for bioaccumulation (though excluded from this article's scope) and influences sorption
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases High vapor pressure indicates a greater tendency to volatilize into the atmosphere
Henry's Law Constant (H) A measure of the partitioning of a chemical between air and water High H indicates a greater tendency to move from water to air

Analytical Monitoring and Detection Strategies in Non-Biological Environmental Matrices

The detection and quantification of isothiazolinones, including this compound, in environmental matrices like water and soil require sensitive and selective analytical methods. eeer.org The general workflow for analyzing these compounds involves sample collection, extraction, cleanup, and instrumental analysis. env.go.jpcdc.gov

Sample Extraction:

Water Samples: Solid-phase extraction (SPE) is commonly used to extract and concentrate isothiazolinones from water samples. eurofins.com

Soil and Sediment Samples: Techniques such as ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), or Soxhlet extraction are employed to extract the target compounds from solid matrices using an appropriate organic solvent. eeer.orgresearchgate.net

Sample Cleanup: After extraction, the sample extract often contains co-extracted matrix components that can interfere with the analysis. Cleanup steps, such as solid-phase extraction or gel permeation chromatography, may be necessary to remove these interferences.

Instrumental Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for the separation and analysis of isothiazolinones. researchgate.net

HPLC: Often coupled with tandem mass spectrometry (LC-MS/MS), HPLC provides high selectivity and sensitivity for the detection of these compounds in complex environmental matrices. eurofins.com

GC: When coupled with a mass spectrometer (GC-MS), this technique is also effective, particularly for more volatile derivatives. eeer.org

The choice of analytical method depends on the specific compound, the environmental matrix, the required detection limits, and the available instrumentation. eeer.org

Table 3: Common Analytical Methods for Isothiazolinones in Environmental Matrices

Analytical Technique Matrix Extraction Method Common Detector
HPLC-MS/MS Water, Soil, Sediment SPE, UAE, ASE Tandem Mass Spectrometer
GC-MS Water, Soil, Air LLE, SPME, Soxhlet Mass Spectrometer
HPLC-UV Water SPE UV-Vis Detector

Q & A

Q. Table 1: Example Reaction Conditions for Heterocyclic Synthesis

ParameterExample Value (From Triazole Synthesis)
SolventDMSO
Reflux Time18 hours
Purification MethodWater-ethanol crystallization
Yield65%

Basic: What analytical techniques are critical for characterizing this compound compounds?

Answer:
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : Determines substituent positions and confirms ring structure.
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in isothiazoles).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, as applied to triazolo-thiadiazoles in docking studies .
  • Thermal Analysis : Melting point determination (e.g., 141–143°C for triazoles) ensures purity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Safety measures for reactive heterocycles include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during reflux or distillation .
  • Waste Disposal : Segregate halogenated byproducts (e.g., dichlorophenoxy derivatives) for specialized treatment .
  • Emergency Procedures : Immediate eye rinsing (15+ minutes) and decontamination of exposed skin .

Advanced: How can researchers resolve contradictory data in biological activity assays involving this compound derivatives?

Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. null results) require:

  • Dose-Response Studies : Establish EC50 values to differentiate true activity from assay noise.
  • Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) .
  • Structural Confirmation : Verify compound integrity post-assay via LC-MS to detect degradation.
  • Statistical Validation : Use ANOVA or t-tests to assess significance across replicates.

Advanced: What strategies are effective for designing this compound derivatives with enhanced biological activity?

Answer:
Rational design strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro, methoxy groups) to optimize interactions with targets like fungal lanosterol demethylase .
  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity to enzymes (e.g., PDB: 3LD6) .
  • Hybrid Scaffolds : Combine isothiazole with pharmacophores like thiadiazole or coumarin for synergistic effects .

Q. Table 2: Example Docking Scores for Triazolo-Thiadiazoles

CompoundDocking Score (kcal/mol)Target Enzyme
Derivative A-8.2Lanosterol Demethylase
Derivative B-7.5Same

Advanced: How can reaction yields for this compound syntheses be systematically optimized?

Answer:
Yield optimization involves:

  • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents for solubility and reactivity .
  • Catalyst Exploration : Evaluate bases (e.g., NaH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times .
  • Byproduct Analysis : TLC or HPLC monitoring identifies side products for pathway refinement.

Advanced: What computational methods validate the biological targets of this compound derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations).
  • Free Energy Calculations : Use MM/GBSA to quantify binding free energies .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with enzyme active sites.
  • Database Mining : Cross-reference targets in PubChem or ChEMBL for analogous bioactive compounds .

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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